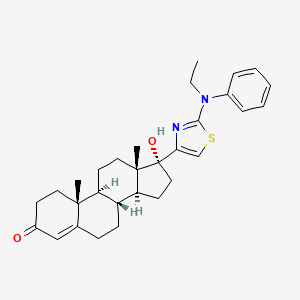![molecular formula C32H22N8O10S3 B13784760 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate CAS No. 68938-67-0](/img/structure/B13784760.png)
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate is a complex organic compound with the molecular formula C32H22N8O10S3 and a molecular weight of 774.8. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Preparation Methods
The synthesis of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves a series of diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Chemical Reactions Analysis
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include strong acids like hydrochloric acid for diazotization and reducing agents like sodium sulfite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves its ability to form stable diazonium salts, which can then participate in various coupling reactions. These reactions often target nucleophilic sites on other molecules, leading to the formation of azo compounds. The molecular pathways involved include the stabilization of the diazonium ion and its subsequent reaction with nucleophiles.
Comparison with Similar Compounds
Similar compounds to 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate include other diazonium salts and azo compounds. Some examples are:
- 4-[(4-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
- 4-[(2-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
What sets this compound apart is its specific substitution pattern, which influences its reactivity and the color properties of the resulting azo compounds .
Properties
CAS No. |
68938-67-0 |
|---|---|
Molecular Formula |
C32H22N8O10S3 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate |
InChI |
InChI=1S/2C16H10N4O3S.H2O4S/c2*17-18-15-8-9-16(14-7-2-1-6-13(14)15)20-19-11-4-3-5-12(10-11)24(21,22)23;1-5(2,3)4/h2*1-10H;(H2,1,2,3,4) |
InChI Key |
ILZDMJTXWHOGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


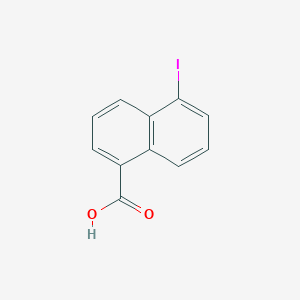
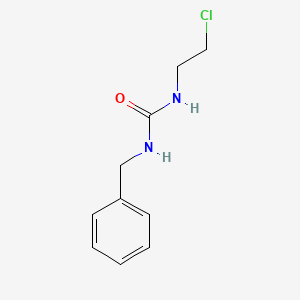
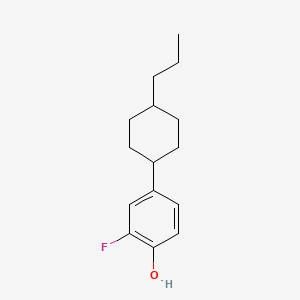
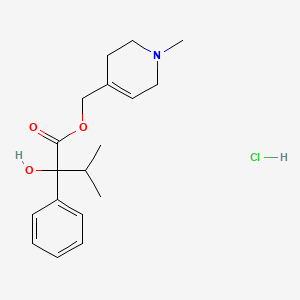
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
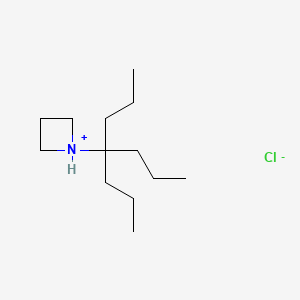
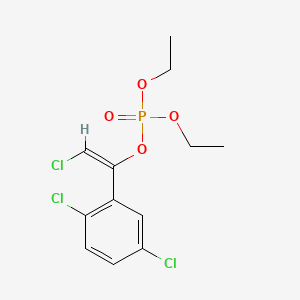
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
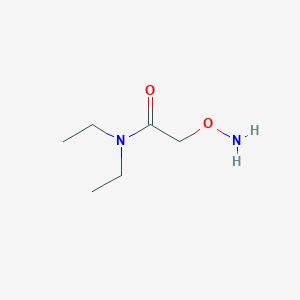


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
